3-(Pyridin-2-yl)dihydrofuran-2(3H)-one
Overview
Description
Scientific Research Applications
Synthesis Methods
Regio- and Diastereoselective Synthesis : A method for synthesizing a variety of fused trans-2,3-dihydrofuran derivatives, including those related to 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one, has been developed. This process uses an aromatic aldehyde, a cyclic β-diketo compound, and a pyridinium ylide in an aqueous medium, emphasizing environmentally acceptable practices without the need for organic solvents (Khan, Lal, & Basha, 2013).
Diastereoselective Synthesis with Pyridinium Ylide : Another efficient synthetic procedure utilizes pyridinium ylide for the preparation of fused 2,3-dihydrofuran derivatives, achieved via a one-pot, two-step tandem reaction starting from pyridine, aromatic aldehyde, dimedone, or 4-hydroxycoumarin (Wang, Hou, Hui, & Yan, 2009).
Chemical Transformations
Conversion into Dihydrofuranones : A protocol for preparing 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones involves a catalyst-free synthesis of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by ring expansion mediated by Dess-Martin periodinane (Ghisu et al., 2017).
Complexation to Cadmium(II) : The compound forms complexes with metals, as demonstrated in a study where 2-pyridinecarbaldehyde reacted with N-(2-aminoethyl)propane-1,3-diamine to form a tetradentate ligand that complexed with cadmium(II), highlighting its potential in coordination chemistry (Hakimi et al., 2013).
Properties
IUPAC Name |
3-pyridin-2-yloxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-7(4-6-12-9)8-3-1-2-5-10-8/h1-3,5,7H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLFAONIATJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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